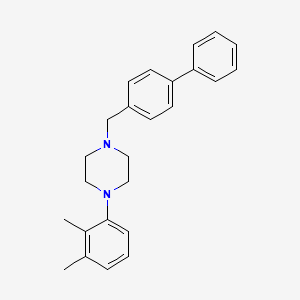
1-(4-biphenylylmethyl)-4-(2,3-dimethylphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-biphenylylmethyl)-4-(2,3-dimethylphenyl)piperazine, also known as BDMP, is a chemical compound that belongs to the piperazine family. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
作用機序
The exact mechanism of action of 1-(4-biphenylylmethyl)-4-(2,3-dimethylphenyl)piperazine is not fully understood. However, it is believed to act as a serotonin receptor agonist and a dopamine receptor antagonist. This dual action may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
1-(4-biphenylylmethyl)-4-(2,3-dimethylphenyl)piperazine has been shown to increase serotonin levels in the brain, which may contribute to its anxiolytic and antidepressant effects. Additionally, 1-(4-biphenylylmethyl)-4-(2,3-dimethylphenyl)piperazine has been found to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the body's stress response. 1-(4-biphenylylmethyl)-4-(2,3-dimethylphenyl)piperazine has also been shown to have anticonvulsant effects, possibly through its action on GABA receptors.
実験室実験の利点と制限
1-(4-biphenylylmethyl)-4-(2,3-dimethylphenyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and is available in high purity and yield. Additionally, 1-(4-biphenylylmethyl)-4-(2,3-dimethylphenyl)piperazine has been extensively studied in animal models, which provides a wealth of data for researchers. However, there are also limitations to using 1-(4-biphenylylmethyl)-4-(2,3-dimethylphenyl)piperazine in lab experiments. Its mechanism of action is not fully understood, which may make it difficult to interpret results. Additionally, the effects of 1-(4-biphenylylmethyl)-4-(2,3-dimethylphenyl)piperazine may vary depending on the species and strain of animal used in experiments.
将来の方向性
There are several future directions for research on 1-(4-biphenylylmethyl)-4-(2,3-dimethylphenyl)piperazine. One area of interest is its potential use in the treatment of drug addiction and withdrawal symptoms. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-biphenylylmethyl)-4-(2,3-dimethylphenyl)piperazine and how it produces its therapeutic effects. 1-(4-biphenylylmethyl)-4-(2,3-dimethylphenyl)piperazine may also have potential applications in the treatment of other neurological disorders, such as Parkinson's disease and schizophrenia. Further research is needed to explore these potential therapeutic applications of 1-(4-biphenylylmethyl)-4-(2,3-dimethylphenyl)piperazine.
Conclusion:
In conclusion, 1-(4-biphenylylmethyl)-4-(2,3-dimethylphenyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its anxiolytic, antidepressant, and anticonvulsant effects make it a promising candidate for the treatment of several neurological disorders. While there are still limitations to using 1-(4-biphenylylmethyl)-4-(2,3-dimethylphenyl)piperazine in lab experiments, its availability and extensive study in animal models make it a valuable tool for researchers. Further research is needed to fully understand the mechanism of action of 1-(4-biphenylylmethyl)-4-(2,3-dimethylphenyl)piperazine and its potential therapeutic applications.
合成法
1-(4-biphenylylmethyl)-4-(2,3-dimethylphenyl)piperazine can be synthesized through a multistep process involving the reaction of 1-(4-bromobenzyl)-4-(2,3-dimethylphenyl)piperazine with magnesium in the presence of a palladium catalyst. The reaction yields 1-(4-biphenylylmethyl)-4-(2,3-dimethylphenyl)piperazine in high purity and yield.
科学的研究の応用
1-(4-biphenylylmethyl)-4-(2,3-dimethylphenyl)piperazine has been extensively studied for its potential therapeutic applications. It has been found to have anxiolytic and antidepressant effects in animal models. 1-(4-biphenylylmethyl)-4-(2,3-dimethylphenyl)piperazine has also been shown to have anticonvulsant properties and may be useful in the treatment of epilepsy. Additionally, 1-(4-biphenylylmethyl)-4-(2,3-dimethylphenyl)piperazine has been investigated for its potential use in the treatment of drug addiction and withdrawal symptoms.
特性
IUPAC Name |
1-(2,3-dimethylphenyl)-4-[(4-phenylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2/c1-20-7-6-10-25(21(20)2)27-17-15-26(16-18-27)19-22-11-13-24(14-12-22)23-8-4-3-5-9-23/h3-14H,15-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTFDGCORKMBJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC3=CC=C(C=C3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Biphenyl-4-ylmethyl)-4-(2,3-dimethylphenyl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6123419.png)
![3-(1-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperidinyl)-1-propanol](/img/structure/B6123434.png)
![N-(2-bromophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6123439.png)
![[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl][4-(methylthio)phenyl]methanone](/img/structure/B6123455.png)
![3-(1,3-benzothiazol-2-yl)-8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-2H-chromen-2-one hydrochloride](/img/structure/B6123457.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-2-methoxyacetamide](/img/structure/B6123463.png)
![diisopropyl [(2-hydroxyphenyl)(2-naphthylamino)methyl]phosphonate](/img/structure/B6123472.png)
![N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]-2-furamide](/img/structure/B6123477.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B6123484.png)
![ethyl 3,5-dimethyl-4-({[1-(3-phenylpropyl)-3-piperidinyl]amino}carbonyl)-1H-pyrrole-2-carboxylate](/img/structure/B6123487.png)
![3-(4-bromophenyl)-5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B6123494.png)
![1-(cyclohexylmethyl)-3-hydroxy-3-[(isopropylamino)methyl]-2-piperidinone](/img/structure/B6123509.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-(2-pyridinyl)propanamide](/img/structure/B6123521.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-oxo-4-phenylbutanamide](/img/structure/B6123529.png)